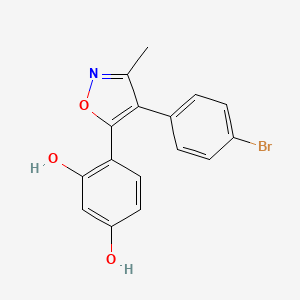
4-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)benzene-1,3-diol” is a complex organic molecule. It contains a benzene ring substituted with an isoxazole ring and a bromophenyl group . The isoxazole ring is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The bromophenyl group consists of a benzene ring with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced in a nucleophilic substitution reaction . The benzene rings could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Spectroscopic Characterization and Molecular Aggregation
Solvent Effects on Molecular Aggregation A study explored the fluorescence emission spectra of compounds in solutions, highlighting the association of fluorescence effects with molecular aggregation. The structure of substituent groups significantly influenced the aggregation interactions in these compounds (Matwijczuk et al., 2016).
Molecular Organization in Liposome Systems Research was conducted on the molecular organization of compounds within 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposome systems. The study revealed that molecular aggregation significantly influenced the fluorescence effects, which were dependent on the compound's structure and the type of alkyl substituent used in the molecule (Kluczyk et al., 2016).
Synthesis and Biological Activity
Synthesis of Novel Benzene Diols and Cytotoxic Activity A one-pot synthesis method was developed for new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. These compounds exhibited cytotoxicity against various human cancer cell lines, some showing stronger antiproliferative properties than the comparator drug, cisplatin (Karpińka et al., 2011).
Effect of Solvent Polarizability on Bioactive Molecules The keto/enol equilibrium of certain bioactive molecules was studied, revealing its dependence on solvent polarizability rather than the electric dipole moment. The study emphasized the significance of the substituent present in the molecule on the tautomeric equilibrium (Matwijczuk et al., 2017).
Synthesis of Sulfamethoxazole Derivatives and Biological Evaluation Sulfamethoxazole derivatives were synthesized and their biological activities were evaluated. Certain compounds showed significant analgesic, antioxidant, and antimicrobial activities, making them potential candidates for various therapeutic applications (Sahoo et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJZSZHADDLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2632046.png)
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)

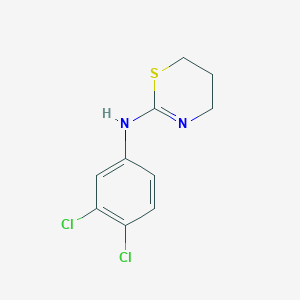
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)
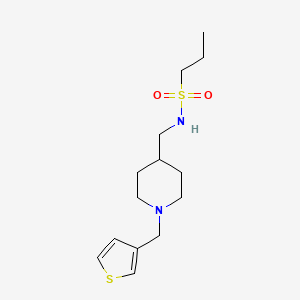
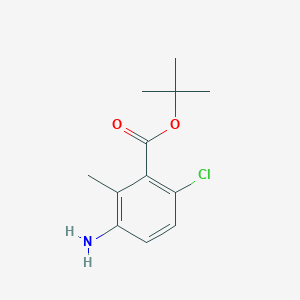
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2632065.png)
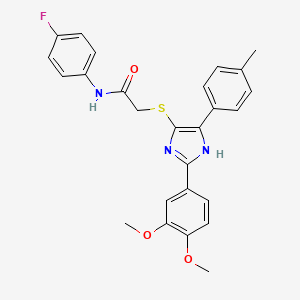
![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)